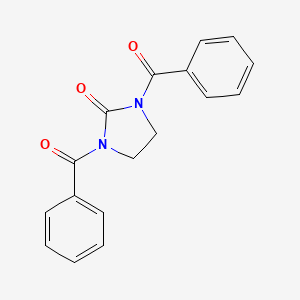
1,3-Dibenzoylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes an imidazolidine ring bonded to two phenylmethanone groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) typically involves the reaction of imidazolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound. Industrial purification methods, such as distillation and large-scale chromatography, are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions: (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenylmethanone groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the phenylmethanone groups.
科学研究应用
(2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) derivatives: Compounds with similar structures but different substituents on the imidazolidine or phenylmethanone groups.
Imidazolidine derivatives: Compounds containing the imidazolidine ring but with different functional groups attached.
Uniqueness: (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) is unique due to its specific combination of the imidazolidine ring and phenylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
1,3-Dibenzoylimidazolidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazolidinone core structure, which is substituted with two benzoyl groups. This unique structure contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to significant pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Modulation : It interacts with various receptors that play crucial roles in signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of this compound in vitro and in vivo:
- Antimicrobial Efficacy : A study conducted using the Kirby-Bauer disk diffusion method highlighted the significant antibacterial activity of the compound against pathogenic strains. The results showed clear zones of inhibition, indicating effective antimicrobial action .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of Hsp90 expression, suggesting a potential therapeutic application in cancer treatment .
属性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
1,3-dibenzoylimidazolidin-2-one |
InChI |
InChI=1S/C17H14N2O3/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
UHOQGAKBUJZNAP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















